6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane
Description
6-(2,2-Diethoxyethyl)-6-azaspiro[34]octane is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where the two rings share a single atom
Properties
IUPAC Name |
6-(2,2-diethoxyethyl)-6-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-3-15-12(16-4-2)10-14-9-8-13(11-14)6-5-7-13/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCSXDWYNOTNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCC2(C1)CCC2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane typically involves the reaction of a suitable azaspiro precursor with 2,2-diethoxyethanol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon or the ethoxy groups, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific mechanical or electronic properties.
Biology: It is studied for its interactions with biological macromolecules, which could lead to new insights into enzyme mechanisms or receptor binding.
Mechanism of Action
The mechanism of action of 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different functional groups.
2-Azabicyclo[3.2.1]octane: A bicyclic compound with a nitrogen atom in the ring, used in various synthetic applications.
Uniqueness
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane is unique due to its specific combination of a spirocyclic core and diethoxyethyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
